molecular formula C33H39F3N6O B15143975 Brd4 D1-IN-2

Brd4 D1-IN-2

货号: B15143975
分子量: 592.7 g/mol
InChI 键: CWBUVSFBCHVOPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Brd4 D1-IN-2 is a selective inhibitor targeting the first bromodomain (D1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has garnered significant interest due to its potential therapeutic applications in cancer and inflammatory diseases .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Brd4 D1-IN-2 typically involves a structure-based design approach. One common synthetic route includes the use of 1,4,5-trisubstituted imidazoles.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions, and implementing purification techniques to achieve high yields and purity .

化学反应分析

Types of Reactions: Brd4 D1-IN-2 primarily undergoes substitution reactions during its synthesis.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the substitution reactions .

Major Products Formed: The major product formed from these reactions is the final this compound compound, characterized by its high affinity and selectivity for the BRD4 D1 bromodomain .

相似化合物的比较

Brd4 D1-IN-2 is unique in its high selectivity for the BRD4 D1 bromodomain compared to other BET inhibitors. Similar compounds include JQ1, which targets both bromodomains (D1 and D2) of BRD4, and other BET inhibitors such as OTX-015 and GSK-525762 . Unlike these compounds, this compound offers a more targeted approach, reducing potential off-target effects and increasing its therapeutic potential .

Conclusion

This compound represents a significant advancement in the development of selective BET inhibitors. Its unique properties and potential therapeutic applications make it a valuable compound for scientific research and drug development.

属性

分子式

C33H39F3N6O

分子量

592.7 g/mol

IUPAC 名称

N,N-dimethyl-2-[4-[5-[2-(2-methyl-5-propan-2-ylphenoxy)pyrimidin-4-yl]-4-[4-(trifluoromethyl)phenyl]imidazol-1-yl]piperidin-1-yl]ethanamine

InChI

InChI=1S/C33H39F3N6O/c1-22(2)25-7-6-23(3)29(20-25)43-32-37-15-12-28(39-32)31-30(24-8-10-26(11-9-24)33(34,35)36)38-21-42(31)27-13-16-41(17-14-27)19-18-40(4)5/h6-12,15,20-22,27H,13-14,16-19H2,1-5H3

InChI 键

CWBUVSFBCHVOPH-UHFFFAOYSA-N

规范 SMILES

CC1=C(C=C(C=C1)C(C)C)OC2=NC=CC(=N2)C3=C(N=CN3C4CCN(CC4)CCN(C)C)C5=CC=C(C=C5)C(F)(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。